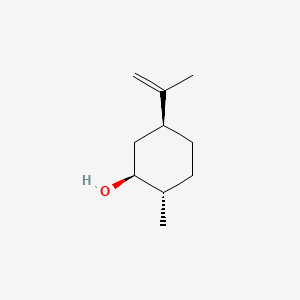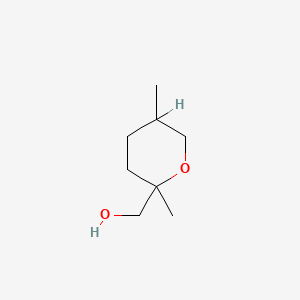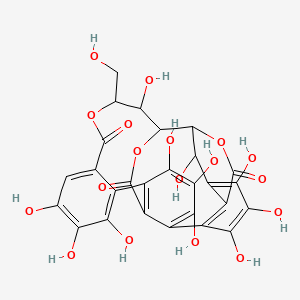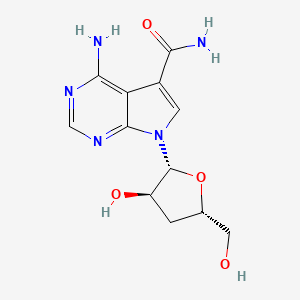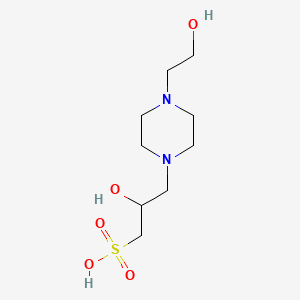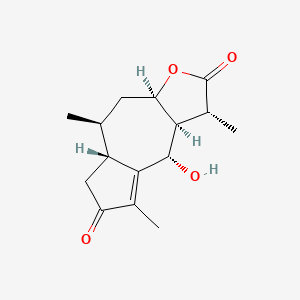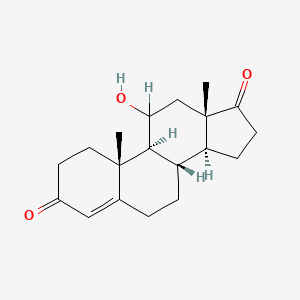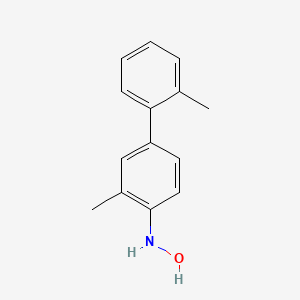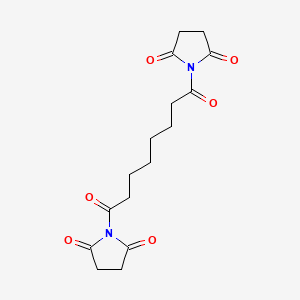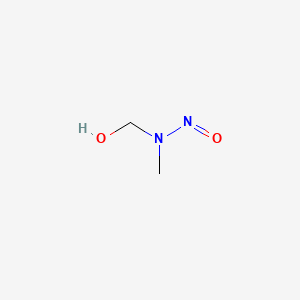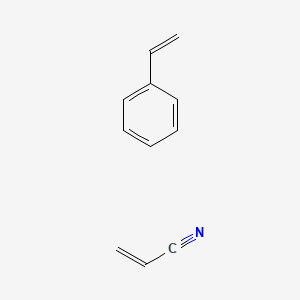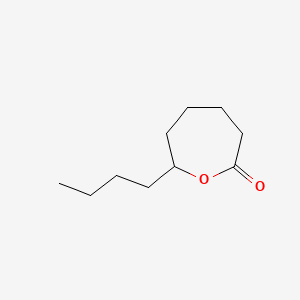![molecular formula C25H32N4O3 B1196168 N-[2-(cyclopentylamino)-2-oxoethyl]-N-(4-methoxyphenyl)-6-(1-piperidinyl)-3-pyridinecarboxamide](/img/structure/B1196168.png)
N-[2-(cyclopentylamino)-2-oxoethyl]-N-(4-methoxyphenyl)-6-(1-piperidinyl)-3-pyridinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(cyclopentylamino)-2-oxoethyl]-N-(4-methoxyphenyl)-6-(1-piperidinyl)-3-pyridinecarboxamide is an aromatic amide.
Aplicaciones Científicas De Investigación
Pyridine Derivatives as Insecticides
Pyridine derivatives, including compounds structurally related to N-[2-(cyclopentylamino)-2-oxoethyl]-N-(4-methoxyphenyl)-6-(1-piperidinyl)-3-pyridinecarboxamide, have been explored as insecticides. A study by Bakhite et al. (2014) synthesized and tested the insecticidal activity of similar compounds against the cowpea aphid. One of the compounds demonstrated approximately four times the insecticidal activity of acetamiprid, a known insecticide (Bakhite et al., 2014).
CCR2 Antagonists in Pharmacological Research
In pharmacology, pyridine derivatives have been used to develop CCR2 chemokine receptor antagonists. Vilums et al. (2014) designed a novel N-(2-oxo-2-(piperidin-4-ylamino)ethyl)-3-(trifluoromethyl)benzamide series as human CCR2 antagonists. These compounds show potential for therapeutic applications in diseases where CCR2 plays a crucial role (Vilums et al., 2014).
Radioligand Development in Neuroimaging
Compounds structurally related to the specified chemical have been investigated for their potential as radioligands in neuroimaging. Studies like those by Marchais-Oberwinkler et al. (2005) and Choi et al. (2015) explored analogs of WAY-100635 for imaging brain 5-HT1A receptors using PET. They provide insights into the development of radioligands with varied pharmacokinetic and metabolic properties (Marchais-Oberwinkler et al., 2005); (Choi et al., 2015).
Propiedades
Nombre del producto |
N-[2-(cyclopentylamino)-2-oxoethyl]-N-(4-methoxyphenyl)-6-(1-piperidinyl)-3-pyridinecarboxamide |
|---|---|
Fórmula molecular |
C25H32N4O3 |
Peso molecular |
436.5 g/mol |
Nombre IUPAC |
N-[2-(cyclopentylamino)-2-oxoethyl]-N-(4-methoxyphenyl)-6-piperidin-1-ylpyridine-3-carboxamide |
InChI |
InChI=1S/C25H32N4O3/c1-32-22-12-10-21(11-13-22)29(18-24(30)27-20-7-3-4-8-20)25(31)19-9-14-23(26-17-19)28-15-5-2-6-16-28/h9-14,17,20H,2-8,15-16,18H2,1H3,(H,27,30) |
Clave InChI |
QQZGHBPMYRFSPB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N(CC(=O)NC2CCCC2)C(=O)C3=CN=C(C=C3)N4CCCCC4 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-2-{[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino}-2-methylbutanenitrile](/img/structure/B1196088.png)
![6-Methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide](/img/structure/B1196094.png)
